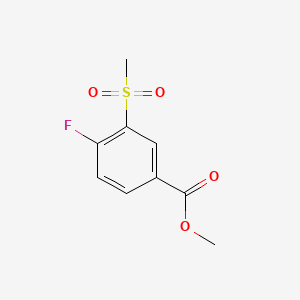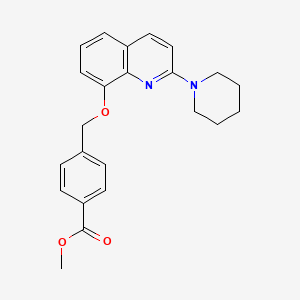
Methyl 4-(((2-(piperidin-1-yl)quinolin-8-yl)oxy)methyl)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-(((2-(piperidin-1-yl)quinolin-8-yl)oxy)methyl)benzoate is a complex organic compound that features a quinoline core substituted with a piperidinyl group and a methoxybenzoate moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(((2-(piperidin-1-yl)quinolin-8-yl)oxy)methyl)benzoate typically involves multiple steps, starting with the formation of the quinoline core One common approach is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol and sulfuric acid to form quinoline
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. Continuous flow chemistry might be employed to enhance efficiency and safety.
化学反应分析
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The quinoline core can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can be performed on the quinoline ring to produce dihydroquinoline derivatives.
Substitution: The piperidinyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophiles like amines and alcohols can be used, often in the presence of a base.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Substituted piperidines or benzoates.
科学研究应用
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The biological activity of Methyl 4-(((2-(piperidin-1-yl)quinolin-8-yl)oxy)methyl)benzoate has been explored in various studies. It has shown potential as an inhibitor of certain enzymes, which could be useful in drug development.
Medicine: This compound has been investigated for its potential therapeutic effects. It may have applications in the treatment of diseases such as cancer, due to its ability to interfere with cellular processes.
Industry: In the chemical industry, this compound can be used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism by which Methyl 4-(((2-(piperidin-1-yl)quinolin-8-yl)oxy)methyl)benzoate exerts its effects involves its interaction with specific molecular targets. The quinoline core can bind to enzymes or receptors, disrupting their normal function. The piperidinyl group may enhance the compound's ability to penetrate cell membranes, increasing its efficacy.
相似化合物的比较
Quinoline derivatives: These compounds share the quinoline core but differ in their substituents.
Piperidine derivatives: These compounds contain the piperidinyl group but have different aromatic or aliphatic groups attached.
Methoxybenzoate derivatives: These compounds have the methoxybenzoate moiety but differ in their core structures.
Uniqueness: Methyl 4-(((2-(piperidin-1-yl)quinolin-8-yl)oxy)methyl)benzoate is unique due to its combination of the quinoline core, piperidinyl group, and methoxybenzoate moiety. This combination provides a balance of hydrophobic and hydrophilic properties, making it suitable for various applications.
属性
IUPAC Name |
methyl 4-[(2-piperidin-1-ylquinolin-8-yl)oxymethyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3/c1-27-23(26)19-10-8-17(9-11-19)16-28-20-7-5-6-18-12-13-21(24-22(18)20)25-14-3-2-4-15-25/h5-13H,2-4,14-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWXWQXOUFLDWRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)COC2=CC=CC3=C2N=C(C=C3)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
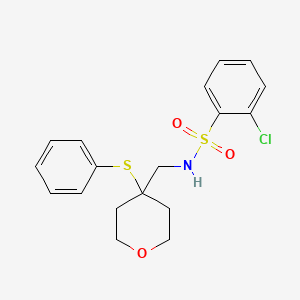
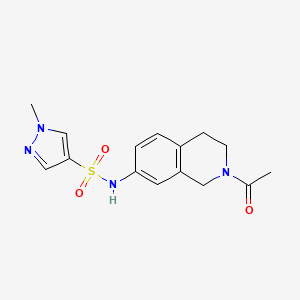
![3-((4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)methyl)-1,2,4-oxadiazole](/img/structure/B2810366.png)
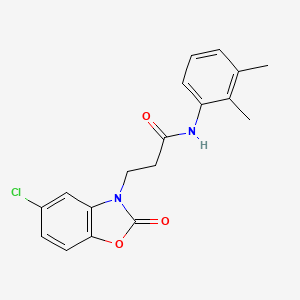
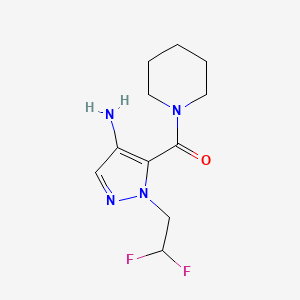
![1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(1H-benzo[d]imidazol-1-yl)ethan-1-one](/img/structure/B2810371.png)
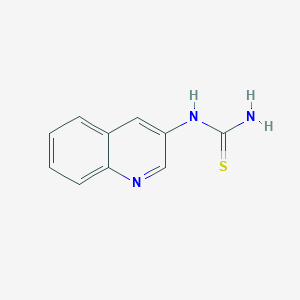
![N-[2-Amino-2-(4-propan-2-ylphenyl)ethyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine-5-carboxamide;hydrochloride](/img/structure/B2810373.png)
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2,6-difluorobenzenesulfonamide](/img/structure/B2810375.png)
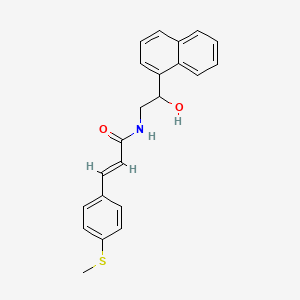
![4-[6-(4-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyridazin-3-yl]morpholine](/img/structure/B2810381.png)
![2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2810382.png)
![2-(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)acetamide](/img/structure/B2810383.png)
